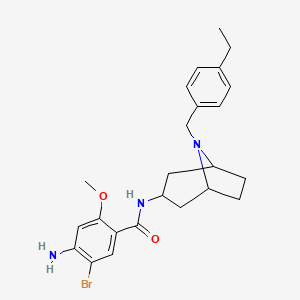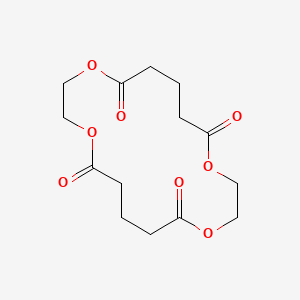
1,4,10,13-Tetraoxacyclooctadecane-5,9,14,18-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,10,13-Tetraoxacyclooctadecane-5,9,14,18-tetrone is a complex organic compound known for its unique structure and properties. It belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. These compounds are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10,13-Tetraoxacyclooctadecane-5,9,14,18-tetrone typically involves the cyclization of linear polyethers. One common method involves the reaction of diethylene glycol with formaldehyde under acidic conditions to form the cyclic ether. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
1,4,10,13-Tetraoxacyclooctadecane-5,9,14,18-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ether groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,4,10,13-Tetraoxacyclooctadecane-5,9,14,18-tetrone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to encapsulate various molecules.
Industry: Utilized in the separation and purification of metal ions from mixtures.
Mechanism of Action
The mechanism by which 1,4,10,13-Tetraoxacyclooctadecane-5,9,14,18-tetrone exerts its effects is primarily through its ability to form stable complexes with cations. The ether groups in the compound’s structure coordinate with the cations, stabilizing them and facilitating their transport or separation. This property is particularly useful in applications such as ion exchange and catalysis.
Comparison with Similar Compounds
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another crown ether with similar complexation properties but contains nitrogen atoms in the ring.
Kryptofix 22: A well-known crown ether used in similar applications but with a different ring size and structure.
Diaza-18-crown-6: Similar to 1,4,10,13-Tetraoxacyclooctadecane-5,9,14,18-tetrone but with additional nitrogen atoms.
Uniqueness
This compound is unique due to its specific ring size and the absence of nitrogen atoms, which gives it distinct complexation properties and makes it suitable for specific applications where other crown ethers may not be as effective.
Properties
CAS No. |
74783-06-5 |
|---|---|
Molecular Formula |
C14H20O8 |
Molecular Weight |
316.30 g/mol |
IUPAC Name |
1,4,10,13-tetraoxacyclooctadecane-5,9,14,18-tetrone |
InChI |
InChI=1S/C14H20O8/c15-11-3-1-4-12(16)20-8-10-22-14(18)6-2-5-13(17)21-9-7-19-11/h1-10H2 |
InChI Key |
YBMWKRQIRCRFRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OCCOC(=O)CCCC(=O)OCCOC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14446164.png)
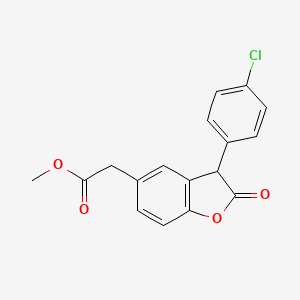
![Benzoic acid, 4-[[[[4-[[(2-ethylhexyl)oxy]carbonyl]phenyl]amino]methylene]amino]-, 2-ethylhexyl ester](/img/structure/B14446170.png)
![2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol](/img/structure/B14446174.png)
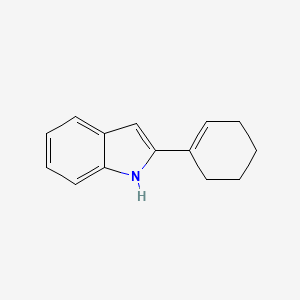
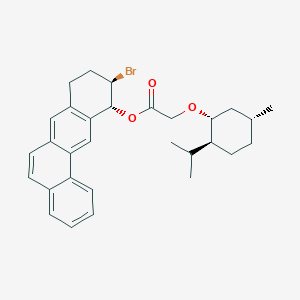
![3,4,6-Triphenyl-1,3-diazabicyclo[2.2.0]hex-5-en-2-one](/img/structure/B14446196.png)
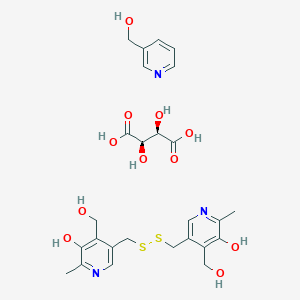
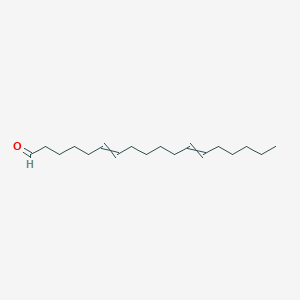
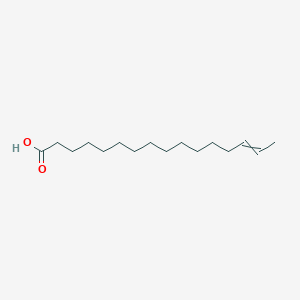
![1-Phenyl-1,4-dihydrobenzo[h]isoquinolin-3(2H)-one](/img/structure/B14446224.png)
![2-[[2-[(Z)-octadec-9-enoyl]oxyacetyl]-[2-[(E)-octadec-9-enoyl]oxyethyl]amino]ethyl (Z)-octadec-9-enoate](/img/structure/B14446230.png)
![[Piperazine-1,4-diylbis(methylenefuran-5,2-diyl)]dimethanol](/img/structure/B14446233.png)
